Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.: 1160264-04-9
Cat. No.: VC2666952
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160264-04-9 |
|---|---|
| Molecular Formula | C10H9N3O3 |
| Molecular Weight | 219.2 g/mol |
| IUPAC Name | ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C10H9N3O3/c1-2-16-10(15)8-4-12-13-5-7(6-14)3-11-9(8)13/h3-6H,2H2,1H3 |
| Standard InChI Key | TZUNKGZQWMSNBR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2N=CC(=CN2N=C1)C=O |
| Canonical SMILES | CCOC(=O)C1=C2N=CC(=CN2N=C1)C=O |
Introduction
Chemical Structure and Properties
Molecular Identity
Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate is identified by the CAS number 1160264-04-9 and possesses the molecular formula C10H9N3O3. The compound's structure is characterized by a bicyclic core consisting of a pyrazole ring fused with a pyrimidine ring. This structural arrangement contributes to its distinctive chemical behavior and potential biological activities. The compound has a molecular weight of 219.2 g/mol, making it relatively small and potentially favorable for various applications in drug discovery.
The chemical identity can be precisely represented using several standard notations:
| Identifier | Value |
|---|---|
| IUPAC Name | Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
| CAS Number | 1160264-04-9 |
| Molecular Formula | C10H9N3O3 |
| Molecular Weight | 219.2 g/mol |
| SMILES | CCOC(=O)c1cnn2c1ncc(c2)C=O |
| InChI | InChI=1S/C10H9N3O3/c1-2-16-10(15)8-4-12-13-5-7(6-14)3-11-9(8)13/h3-6H,2H2,1H3 |
| InChIKey | TZUNKGZQWMSNBR-UHFFFAOYSA-N |
Physical and Chemical Properties
The physical and chemical properties of ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate include predicted characteristics that help understand its behavior in different environments. The compound has a predicted density of approximately 1.39±0.1 g/cm³ and a predicted pKa value of -2.36±0.40, indicating its acidic properties. The recommended storage condition is typically at room temperature, suggesting reasonable stability under standard laboratory conditions.
The predicted collision cross-section values for various adducts provide insights into its behavior in mass spectrometry experiments:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 220.07167 | 145.5 |
| [M+Na]+ | 242.05361 | 158.5 |
| [M+NH4]+ | 237.09821 | 151.7 |
| [M+K]+ | 258.02755 | 155.1 |
| [M-H]- | 218.05711 | 144.6 |
| [M+Na-2H]- | 240.03906 | 150.6 |
| [M]+ | 219.06384 | 146.8 |
| [M]- | 219.06494 | 146.8 |
These values are particularly useful for analytical identification and characterization of the compound in complex matrices.
Synthesis Methods
Reaction Conditions
The cyclization reactions involved in the synthesis of ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically require specific reaction conditions to achieve good yields and purity. The reaction is often conducted under reflux conditions in appropriate solvents such as ethanol or acetic acid. Catalysts like p-toluenesulfonic acid or hydrochloric acid are frequently employed to facilitate the cyclization process, improving the efficiency of the reaction.
Chemical Reactions and Reactivity
Types of Reactions
Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate can participate in various chemical reactions due to the presence of reactive functional groups. The formyl group at the 6-position can undergo typical aldehyde reactions, including oxidation, reduction, and nucleophilic addition reactions. The ethyl ester functionality at the 3-position can participate in hydrolysis, transesterification, and nucleophilic substitution reactions.
Specific reactions that have been documented or can be predicted include:
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Oxidation of the formyl group to produce the corresponding carboxylic acid
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Reduction of the formyl group to a hydroxymethyl group
-
Nucleophilic addition to the formyl group to form a variety of derivatives
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Hydrolysis of the ethyl ester to yield the carboxylic acid
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Transesterification to produce other ester derivatives
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Amidation of the ester group to form amide derivatives
These transformations provide valuable routes for the diversification of the pyrazolo[1,5-a]pyrimidine scaffold for various applications.
Major Products
The major products resulting from the chemical reactions of ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate depend on the specific reaction conditions and reagents employed. Some notable products that can be formed include:
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Ethyl 6-carboxypyrazolo[1,5-a]pyrimidine-3-carboxylate (from oxidation of the formyl group)
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Ethyl 6-hydroxymethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (from reduction of the formyl group)
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Various ethyl 6-(substituted)pyrazolo[1,5-a]pyrimidine-3-carboxylates (from nucleophilic addition to the formyl group)
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6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (from hydrolysis of the ethyl ester)
These derived compounds often retain the core structural features of the parent molecule while introducing modified functional groups that can significantly alter the chemical and biological properties.
Applications in Scientific Research
Medicinal Chemistry
Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives have gained considerable attention in medicinal chemistry due to their potential biological activities. The compound serves as a versatile intermediate in the synthesis of more complex bioactive molecules targeting various disease states.
In particular, compounds derived from this scaffold have been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. For instance, a study reported that modifications to the ethyl carboxylate group were linked to increased cytotoxicity against A549 lung cancer cells.
Chemical Synthesis
Beyond its applications in medicinal chemistry, ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a valuable building block in the synthesis of more complex heterocyclic compounds. The presence of reactive functional groups (the formyl group and the ethyl ester) provides opportunities for further transformations, allowing chemists to access a wide range of structurally diverse derivatives.
This versatility is particularly valuable in the field of combinatorial chemistry and the development of compound libraries for high-throughput screening. The ability to selectively modify different positions of the pyrazolo[1,5-a]pyrimidine scaffold enables the systematic exploration of structure-activity relationships in drug discovery programs.
Biological Activities
Enzyme Inhibition
Derivatives of ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate have demonstrated significant enzyme inhibitory activities, particularly against α-glucosidase. A study investigating highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines reported that these compounds exhibited excellent potency as α-glucosidase inhibitors, with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM. One particular compound in this series, denoted as 3d, was approximately 50-fold more potent than acarbose (a standard inhibitor), with an IC50 value of 15.2 ± 0.4 µM compared to acarbose's IC50 of 750.0 ± 1.5 µM.
The mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives as enzyme inhibitors often involves their interaction with specific molecular targets. In some cases, these compounds have been shown to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival.
Anticancer Properties
Several pyrazolo[1,5-a]pyrimidine derivatives, including those related to ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate, have demonstrated anticancer properties in preclinical studies. The cytotoxic effects of these compounds against cancer cell lines have been attributed to various mechanisms, including inhibition of specific kinases involved in cell proliferation and survival pathways.
A comparative study of different derivatives provided the following data on cytotoxicity against cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3d | A549 | 15.2 |
| 3af | A549 | 201.3 |
These findings highlight the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents and underscore the importance of structural modifications in optimizing their efficacy.
Structure-Activity Relationship
The biological activity of ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives is significantly influenced by the substituents on the pyrazole and pyrimidine rings. Studies indicate that specific modifications can enhance or diminish activity, providing valuable insights for rational drug design.
Key observations from structure-activity relationship studies include:
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Compounds with amide groups at the C3 position exhibited superior α-glucosidase inhibition compared to those without this functionality.
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The introduction of electron-withdrawing groups, such as chlorine, at specific positions has been shown to enhance biological activity.
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The presence of a methyl group on the phenyl ring at position 5 contributed to increased inhibitory activity in some derivatives.
These structure-activity relationships provide a foundation for the design of more potent and selective inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.
Comparison with Related Compounds
Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate belongs to a broader family of heterocyclic compounds that includes various pyrazolo[1,5-a]pyrimidine derivatives. Related compounds within this family include ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1027511-41-6) and ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1005209-44-8) , which differ in the substituents at specific positions of the core scaffold.
The parent compound, pyrazolo[1,5-a]pyrimidine (CAS: 274-71-5), represents the simplest member of this family and serves as the fundamental building block for more complex derivatives. Comparing these compounds provides valuable insights into how structural modifications influence chemical and biological properties.
Another structurally related compound is ethyl pyrimidine-4-carboxylate (CAS: 62846-82-6), which differs from ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate in that it lacks the fused pyrazole ring. This comparison highlights the impact of the bicyclic system on the compound's properties and activities.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 1160264-04-9 | C10H9N3O3 | 219.2 |
| Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | 1027511-41-6 | C9H8BrN3O2 | 270.09 |
| Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | 1005209-44-8 | C9H8ClN3O2 | 225.63 |
| Pyrazolo[1,5-a]pyrimidine | 274-71-5 | C6H5N3 | 119.13 |
| Ethyl pyrimidine-4-carboxylate | 62846-82-6 | C7H8N2O2 | 152.15 |
The differences in structure among these related compounds result in distinct chemical properties, reactivity patterns, and biological activities, underscoring the importance of structural modifications in the design of compounds with specific desired properties.
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